![molecular formula C12H13ClF3NO3 B2549138 2-Chloro-N-[[2-methoxy-6-(trifluoromethoxy)phenyl]methyl]propanamide CAS No. 2411287-74-4](/img/structure/B2549138.png)
2-Chloro-N-[[2-methoxy-6-(trifluoromethoxy)phenyl]methyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-[[2-methoxy-6-(trifluoromethoxy)phenyl]methyl]propanamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in B-cell receptor signaling and is a critical mediator of B-cell development and function. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.
Mechanism Of Action
2-Chloro-N-[[2-methoxy-6-(trifluoromethoxy)phenyl]methyl]propanamide inhibits BTK by binding to the enzyme's active site, preventing its activation and downstream signaling. BTK is a critical mediator of B-cell receptor signaling, which is essential for B-cell development and function. Inhibition of BTK by 2-Chloro-N-[[2-methoxy-6-(trifluoromethoxy)phenyl]methyl]propanamide results in decreased proliferation and survival of B-cell malignancies.
Biochemical and Physiological Effects:
In preclinical studies, 2-Chloro-N-[[2-methoxy-6-(trifluoromethoxy)phenyl]methyl]propanamide has been shown to decrease the proliferation and survival of B-cell malignancies. 2-Chloro-N-[[2-methoxy-6-(trifluoromethoxy)phenyl]methyl]propanamide also enhances the activity of other anti-cancer agents, such as venetoclax and rituximab. Additionally, 2-Chloro-N-[[2-methoxy-6-(trifluoromethoxy)phenyl]methyl]propanamide has been shown to have minimal effects on T-cell function, suggesting a favorable safety profile.
Advantages And Limitations For Lab Experiments
One advantage of 2-Chloro-N-[[2-methoxy-6-(trifluoromethoxy)phenyl]methyl]propanamide is its potent inhibition of BTK and downstream signaling pathways, which makes it an attractive candidate for the treatment of B-cell malignancies. However, one limitation of 2-Chloro-N-[[2-methoxy-6-(trifluoromethoxy)phenyl]methyl]propanamide is its specificity for BTK, which may limit its efficacy in certain types of B-cell malignancies that do not rely on BTK signaling.
Future Directions
For 2-Chloro-N-[[2-methoxy-6-(trifluoromethoxy)phenyl]methyl]propanamide include further evaluation in clinical trials for the treatment of B-cell malignancies, as well as investigation of its potential in combination with other anti-cancer agents. Additionally, studies are needed to determine the optimal dosing and scheduling of 2-Chloro-N-[[2-methoxy-6-(trifluoromethoxy)phenyl]methyl]propanamide in order to maximize its efficacy and minimize toxicity. Finally, further research is needed to identify potential biomarkers of response to 2-Chloro-N-[[2-methoxy-6-(trifluoromethoxy)phenyl]methyl]propanamide, which may help to identify patients who are most likely to benefit from treatment.
Synthesis Methods
The synthesis of 2-Chloro-N-[[2-methoxy-6-(trifluoromethoxy)phenyl]methyl]propanamide involves several steps, including the reaction of 2-chloro-N-(2-hydroxyethyl)acetamide with 2-methoxy-6-(trifluoromethoxy)benzaldehyde to form 2-chloro-N-[[2-methoxy-6-(trifluoromethoxy)phenyl]methyl]acetamide. This intermediate is then treated with propionyl chloride to yield 2-chloro-N-[[2-methoxy-6-(trifluoromethoxy)phenyl]methyl]propanamide.
Scientific Research Applications
2-Chloro-N-[[2-methoxy-6-(trifluoromethoxy)phenyl]methyl]propanamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma (NHL). In these studies, 2-Chloro-N-[[2-methoxy-6-(trifluoromethoxy)phenyl]methyl]propanamide demonstrated potent inhibition of BTK and downstream signaling pathways, resulting in decreased proliferation and survival of B-cell malignancies. 2-Chloro-N-[[2-methoxy-6-(trifluoromethoxy)phenyl]methyl]propanamide has also been shown to enhance the activity of other anti-cancer agents, such as venetoclax and rituximab.
properties
IUPAC Name |
2-chloro-N-[[2-methoxy-6-(trifluoromethoxy)phenyl]methyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClF3NO3/c1-7(13)11(18)17-6-8-9(19-2)4-3-5-10(8)20-12(14,15)16/h3-5,7H,6H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZXBSCJAXZXXJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=C(C=CC=C1OC(F)(F)F)OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClF3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-[[2-methoxy-6-(trifluoromethoxy)phenyl]methyl]propanamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.